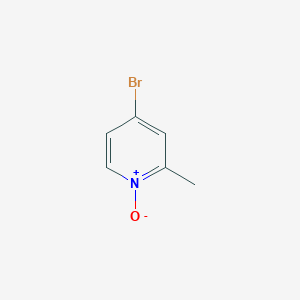

4-Bromo-2-methylpyridine 1-oxide

描述

Significance of Pyridine (B92270) N-Oxides in Organic Synthesis and Chemical Research

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in organic synthesis. acs.org They are derived from pyridines through oxidation, a process that fundamentally alters the reactivity of the pyridine ring. researchgate.net The N-oxide group acts as an electron-donating group, which activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. wikipedia.org This is in stark contrast to the parent pyridine, which is generally deactivated towards electrophilic attack.

Furthermore, the N-oxide functionality can be readily removed through deoxygenation, allowing for the synthesis of substituted pyridines that would be difficult to access through direct functionalization of the pyridine ring. wikipedia.org Pyridine N-oxides also exhibit a range of other useful chemical behaviors; they can act as mild oxidants, ligands for metal complexes, and have been employed as catalysts in various organic transformations. acs.orgbohrium.com Their versatility has made them indispensable tools for the construction of complex molecular architectures, including many biologically active compounds and novel materials. researchgate.netscilit.com

Overview of 4-Bromo-2-methylpyridine (B16423) 1-oxide as a Key Synthetic Intermediate

4-Bromo-2-methylpyridine 1-oxide is a specific pyridine N-oxide that has emerged as a key intermediate in organic synthesis. The presence of a bromine atom at the 4-position provides a handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. researchgate.net This allows for the introduction of a wide range of substituents at this position.

The methyl group at the 2-position can also influence the reactivity of the molecule and can be a site for further chemical modification. The combination of the N-oxide, the bromo substituent, and the methyl group makes this compound a trifunctionalized building block, offering multiple avenues for synthetic elaboration. It is used as a starting material in the preparation of various compounds, including those with applications in pharmaceuticals and materials science. medchemexpress.com

Historical Context and Evolution of Research on Pyridine N-Oxides

The first synthesis of a pyridine N-oxide was reported by Jakob Meisenheimer in 1926. wikipedia.org Early research focused on understanding the fundamental properties and reactivity of these compounds. It was soon recognized that the N-oxide functionality significantly altered the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. scripps.edu

Over the decades, research on pyridine N-oxides has evolved significantly. The development of new synthetic methods for their preparation, including the use of various oxidizing agents like peracids and hydrogen peroxide, has made a wide range of substituted pyridine N-oxides readily accessible. researchgate.net The discovery of their utility in directing the functionalization of the pyridine ring led to their widespread adoption as synthetic intermediates. bohrium.com More recently, research has focused on expanding the synthetic applications of pyridine N-oxides, including their use in C-H activation reactions and photoredox catalysis. acs.org This ongoing research continues to uncover new and innovative ways to utilize the unique reactivity of this important class of heterocyclic compounds.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQSJBNVXAEYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20711404 | |

| Record name | 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-74-6 | |

| Record name | 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Electronic Structure and Theoretical Investigations of Pyridine N Oxides, Including 4 Bromo 2 Methylpyridine 1 Oxide Analogues

Quantum Chemical Calculations of Structural Parameters and Energetics

Quantum chemical calculations are instrumental in elucidating the geometric and energetic properties of molecules like 4-bromo-2-methylpyridine (B16423) 1-oxide and its analogues. These methods allow for a precise understanding of how substituents influence the pyridine (B92270) N-oxide core.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are prominent computational methods used to study pyridine N-oxide derivatives. nih.gov DFT methods, particularly hybrid functionals like B3LYP, B3PW91, and M06-2X, have proven effective in calculating properties such as heats of formation and structural parameters for these systems. worldscientific.comwayne.eduresearchgate.net For instance, studies have shown that the B3PW91 functional with a 6-31G** basis set can accurately compute reliable heats of formation for various pyridine N-oxide compounds. worldscientific.com

| Computational Method | Basis Set | Application | Reference |

| DFT (B3LYP, B3PW91, B3P86, PBE1PBE) | 6-31G** | Calculation of Heats of Formation (HOFs) | worldscientific.com |

| DFT (B3LYP, M06) | 6-31G*, 6-311G+(d,p) | Structural and energetic studies of amine N-oxides | nih.gov |

| DFT and MP2 | Not Specified | Investigation of substituent effects on structure and electron density | nih.gov |

| DFT (M06-2X) & Composite Methods (G4, CBS-APNO, CBS-QB3) | 6-311+G(3df,2p) | Calculation of N-O Bond Dissociation Energies | wayne.edu |

The N-O bond dissociation enthalpy (BDE) is a critical measure of the bond's strength and the compound's stability. For the parent pyridine N-oxide, the experimental BDE has been a subject of some debate, but a consensus value of 63.3 ± 0.5 kcal/mol is now widely accepted. wayne.edunih.govacs.org This value is in excellent agreement with high-level computational methods such as G4 and CBS-APNO, which predict BDEs between 62.56 and 64.66 kcal/mol. wayne.edu

The stability of the N-O bond is influenced by the electronic nature of the substituents on the pyridine ring. Computational studies on various amine N-oxides show that the BDEs for pyridine N-oxides are generally in the range of 60–66 kcal/mol. nih.gov This is significantly higher than the generic N-O single bond BDE of approximately 48 kcal/mol found in simple hydroxylamines, indicating the enhanced stability of the N-O bond within the aromatic system. wayne.edunih.gov The delocalization of the negative charge from the oxygen atom into the pyridine ring contributes to this increased stability. researchgate.net For 4-bromo-2-methylpyridine 1-oxide, the combined electronic effects of the bromo and methyl groups would determine the precise N-O BDE, though it is expected to fall within the typical range for substituted pyridine N-oxides.

| Compound | Experimental BDE (kcal/mol) | Calculated BDE (kcal/mol) | Computational Method(s) | Reference |

| Pyridine N-oxide | 63.3 ± 0.5 | 62.56 - 64.66 | M06-2X, G4, CBS-APNO, CBS-QB3 | wayne.edu |

| Trimethylamine (B31210) N-oxide | Not directly measured | 56.7 ± 0.9 (best estimate) | M06-2X, G4, CBS-APNO, CBS-QB3 | nih.govacs.org |

| Triethylamine (B128534) N-oxide | Not directly measured | 59.0 ± 0.8 (best estimate) | M06-2X, G4, CBS-APNO, CBS-QB3 | nih.govacs.org |

Compared to its parent, pyridine, pyridine N-oxide exhibits markedly different properties. The N-oxide is more reactive towards both electrophiles and nucleophiles. nih.govscripps.edu It has a significantly larger dipole moment (4.37 D for pyridine N-oxide vs. 2.03 D for pyridine) and is a much weaker base (pKa = 0.79 for pyridine N-oxide vs. 5.2 for pyridine). scripps.edu The nitrogen in pyridine inductively and through resonance removes electron density from the ring, deactivating it towards electrophilic substitution. stackexchange.com In contrast, the N-oxide group in pyridine N-oxide can donate electron density, particularly to the ortho and para positions, making it more susceptible to electrophilic attack at these sites. youtube.com

When compared to aliphatic amine oxides like trimethylamine N-oxide (TMAO), pyridine N-oxide displays a stronger and shorter N-O bond. nih.govresearchgate.net Calculations predict the N-O BDE of pyridine N-oxide to be 10.0–13.5 kcal/mol higher than that of TMAO. nih.gov This increased strength is attributed to the aromaticity and the ability of the pyridine ring to delocalize the oxygen's electron density. nih.gov The N-O bond in TMAO is approximately 0.09 Å longer than in pyridine N-oxide, further reflecting the stronger bond in the aromatic compound. nih.govresearchgate.net

| Property | Pyridine N-oxide | Pyridine | Trimethylamine N-oxide (TMAO) | Reference |

| N-O BDE (kcal/mol) | ~63 | N/A | ~50-53 (calculated) | nih.govwayne.edu |

| N-O Bond Length (Å) | ~1.290 (exp) / ~1.30 (calc) | N/A | ~1.388 (exp) / ~1.39 (calc) | nih.govresearchgate.netresearchgate.net |

| Dipole Moment (D) | 4.37 | 2.03 | Lower than Pyridine N-oxide | scripps.eduyoutube.com |

| pKa | 0.79 | 5.2 | 4-5 | scripps.eduacs.org |

Electron Density Distribution Analysis

Analyzing the electron density distribution provides deep insights into bonding, charge distribution, and reactivity. For substituted pyridine N-oxides, this analysis reveals how substituents electronically perturb the molecule.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution and donor-acceptor (orbital) interactions. nih.gov In pyridine N-oxides, NBO analysis confirms the polar covalent nature of the N-O bond, with a significant negative charge residing on the oxygen atom and a corresponding positive charge on the nitrogen. researchgate.net The analysis also highlights the delocalization of the oxygen's lone pair electrons into the π* orbitals of the pyridine ring, a phenomenon known as back-donation. researchgate.net This interaction is key to understanding the stability and reactivity of these compounds. Studies on analogues show that electron-donating groups (like -CH₃) and electron-withdrawing groups (like -NO₂) significantly alter the charge distribution and orbital interactions within the ring and at the N-O bond. nih.govresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonds and intermolecular interactions. nih.govorientjchem.org This method identifies bond critical points (BCPs) where the gradient of the electron density is zero. nih.gov The properties at these BCPs, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the bond. orientjchem.orgresearchgate.net For pyridine N-oxide and its derivatives, QTAIM analysis of the N-O bond confirms its covalent character with a significant ionic contribution, consistent with a dative bond. nih.govresearchgate.net Comparing the QTAIM parameters for analogues like 4-methylpyridine (B42270) N-oxide and 4-nitropyridine (B72724) N-oxide demonstrates how substituents modulate the electron density along the N-O bond path, affecting its strength and polarity. nih.gov

Aromaticity and Resonance Stabilization in Pyridine N-Oxide Systems

The electronic nature of the pyridine N-oxide ring is significantly influenced by the N-oxide group. The formally zwitterionic N⁺-O⁻ bond introduces unique electronic features compared to the parent pyridine molecule. The oxygen atom, with its formal negative charge, is capable of donating electron density into the aromatic system through resonance. thieme-connect.devaia.com This delocalization of electrons has a profound impact on the aromaticity and reactivity of the ring.

Several key resonance contributors, or canonical forms, can be drawn for pyridine N-oxide, as depicted in Scheme 1. thieme-connect.de These structures illustrate the delocalization of the negative charge from the oxygen atom to the ortho (C2, C6) and para (C4) positions of the pyridine ring. youtube.comresearchgate.net This increased electron density at the 2- and 4-positions makes the pyridine N-oxide ring more susceptible to electrophilic attack at these positions compared to pyridine itself. vaia.comscripps.edu

The resonance stabilization also affects the molecule's physical properties. For instance, pyridine N-oxide exhibits a significantly larger dipole moment (approximately 4.37 D) compared to pyridine (approximately 2.03 D), a direct consequence of the charge separation in the N-O bond. scripps.edu The resonance hybrid structure shows a partial negative charge on the oxygen and at the C2, C4, and C6 carbons, and a partial positive charge on the nitrogen and at the C3 and C5 carbons. youtube.com This distribution of electron density is crucial for predicting the molecule's reactivity with both electrophiles and nucleophiles. youtube.com

Scheme 1: Key Resonance Contributors of Pyridine N-Oxide

(+) (-)

N======O

/ \\ /

C---C---C

|| || ||

C----C---C

|

H

<-->

(-)

N------O

/ \\ //

C===C---C

// || \\

C-----C===C

|

H

<-->

(+) (-)

N------O

/ \\ /

C---C===C

|| || \\

C----C-----C(-)

|

H

This simplified diagram illustrates the delocalization of the negative charge from the oxygen to the ortho and para positions of the pyridine ring.

Influence of Substituents on Electronic Properties

The electronic properties of the pyridine N-oxide system can be finely tuned by introducing substituents onto the pyridine ring. The nature and position of these substituents can either enhance or diminish the electron-donating effect of the N-oxide group, thereby altering the molecule's reactivity, stability, and other physicochemical properties. researchgate.netnih.gov

Theoretical investigations, particularly using Density Functional Theory (DFT), have provided significant insights into these substituent effects. researchgate.net A study performing quantum chemical calculations on a series of 4-substituted pyridine N-oxides revealed clear trends in how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electronic structure. researchgate.net

Electron-Donating vs. Electron-Withdrawing Groups:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density in the pyridine ring. This leads to an increase in the electron affinity of the molecule. researchgate.net

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or amino (-NH₂) increase the electron density in the ring, which generally leads to a decrease in the ionization potential. researchgate.net

For a compound like This compound , two substituents are present. The methyl group at the 2-position is an electron-donating group, while the bromo group at the 4-position is generally considered an electron-withdrawing group via induction but can be a weak electron-donating group through resonance. The net effect on the electronic properties would be a combination of these influences.

The Hammett equation provides a quantitative framework for correlating the electronic influence of meta- and para-substituents on the reactivity of aromatic systems. wikipedia.orgyoutube.com The equation, log(K/K₀) = σρ, relates the reaction rate or equilibrium constant (K) of a substituted species to that of the unsubstituted species (K₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect (inductive and resonance) of a particular substituent. For example, the Hammett constant (σp) for a bromo group is +0.23, and for a methyl group, it is -0.17, indicating the former is electron-withdrawing and the latter is electron-donating. pitt.edu

The influence of substituents is evident in various calculated and experimental parameters. For instance, the N-O bond length and the molecule's redox properties are sensitive to the nature of the substituent. researchgate.net DFT studies on various substituted pyridine N-oxides have quantified these changes.

Below is an interactive data table summarizing the calculated electronic properties for a selection of substituted pyridine N-oxides based on research findings. researchgate.net

Table 1: Calculated Electronic Properties of Substituted Pyridine N-Oxides

| Substituent (at C4) | N-O Bond Length (Å) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

|---|---|---|---|

| -NO₂ | 1.259 | 9.41 | 2.38 |

| -CN | 1.263 | 9.32 | 1.70 |

| -H (Pyridine N-oxide) | 1.272 | 8.76 | 0.61 |

| -CH₃ | 1.274 | 8.51 | 0.49 |

| -OCH₃ | 1.274 | 8.35 | 0.45 |

| -N(CH₃)₂ | 1.282 | 7.69 | 0.17 |

Data sourced from quantum chemical calculations (B3LYP/cc-pVTZ). researchgate.net This table allows for sorting and filtering to compare the effects of different substituents.

These theoretical calculations align well with experimental observations and provide a robust model for predicting the electronic behavior of complex pyridine N-oxide derivatives. researchgate.net For example, the increased electron affinity in N-oxides with strong electron-withdrawing substituents is consistent with their enhanced biological activity in certain contexts. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 2 Methylpyridine 1 Oxide

Reactivity of the Pyridine (B92270) N-Oxide Moiety

The N-oxide functional group significantly modifies the electronic properties of the pyridine ring, influencing its reactivity in several key ways.

Enhanced Reactivity Towards Electrophilic Aromatic Substitution (EAS)

The N-oxide group in pyridine N-oxides enhances the electron density of the aromatic ring, particularly at the ortho (2- and 6-) and para (4-) positions, through resonance effects. This makes the ring more susceptible to attack by electrophiles compared to the parent pyridine. acs.org While specific studies on the electrophilic aromatic substitution of 4-bromo-2-methylpyridine (B16423) 1-oxide are not extensively documented, the directing effects of the existing substituents can be predicted. The N-oxide is an activating group and directs incoming electrophiles to the ortho and para positions. The methyl group at the 2-position is also an ortho-, para-directing group, further activating these positions. Conversely, the bromo group at the 4-position is a deactivating but ortho-, para-directing group.

In the case of nitration, a common EAS reaction, the introduction of a nitro group would be expected to occur at the positions most activated by the N-oxide and methyl groups and not sterically hindered. The synthesis of 4-bromo-2-methyl-3-nitropyridine (B3028585) has been reported, suggesting that electrophilic substitution can occur on the parent pyridine. chemicalbook.com For the N-oxide, the electronic and steric factors would likely direct the incoming electrophile to the 6-position.

Nucleophilic Reactivity and Substitution Reactions

The pyridine N-oxide structure also facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

A study on the kinetics of the reactions between various substituted pyridine N-oxides and piperidine (B6355638) in ethanol (B145695) revealed the relative mobility of different leaving groups. rsc.org For 4-substituted pyridine 1-oxides, the order of reactivity towards piperidine was found to be NO₂ > Br > Cl. rsc.org This indicates that the bromo group at the 4-position of 4-bromo-2-methylpyridine 1-oxide is susceptible to nucleophilic displacement by a strong nucleophile like piperidine. The reaction proceeds via a transition state that is stabilized by the electron-withdrawing nature of the N-oxide group.

Furthermore, pyridine N-oxides can react with organometallic reagents such as arylzinc compounds. These reactions often lead to the formation of C-C bonds at the 2-position of the pyridine ring. While a direct example with this compound is not explicitly detailed in the provided search results, the general reactivity pattern suggests that it could undergo similar transformations. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been successfully performed on derivatives of 4-bromo-2-methylaniline, highlighting the utility of the bromo-substituted pyridine core in forming new carbon-carbon bonds. nih.govnih.gov A deoxygenative alkynylation of pyridine N-oxides, including those with halogen substituents, has also been reported, further demonstrating the versatility of this class of compounds in C-C bond formation. acs.org

Role as a Nucleophilic Oxidant

While pyridine N-oxides can act as oxidizing agents in certain contexts, their role as a nucleophilic oxidant is less common. This type of reactivity typically involves the oxygen atom of the N-oxide attacking an electrophilic center. Based on the available search results, there is no specific information detailing the use of this compound as a nucleophilic oxidant. Its primary reported reactivity centers on transformations of the pyridine ring and the bromo substituent, as well as deoxygenation of the N-oxide itself.

Deoxygenation Reactions of Pyridine N-Oxides

The removal of the oxygen atom from the N-oxide group is a crucial step in many synthetic sequences involving pyridine N-oxide intermediates, as it restores the aromaticity of the parent pyridine ring.

Catalytic and Photoredox Methods

A variety of methods have been developed for the deoxygenation of pyridine N-oxides, including catalytic and photoredox approaches. Palladium-catalyzed transfer oxidation using triethylamine (B128534) as the oxidant has been shown to be a convenient and chemoselective method for the deoxygenation of a range of pyridine N-oxide derivatives. organic-chemistry.org This method tolerates various functional groups, including halogens, making it potentially applicable to this compound. organic-chemistry.org

In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis. Visible-light-induced deoxygenation of pyridine N-oxides has been achieved using various photocatalysts. acs.orgnih.gov These methods often proceed under mild conditions and show good functional group tolerance. For instance, a study on the photoredox deoxygenation of pyridine N-oxides demonstrated the successful reduction of various substituted derivatives, including those with electron-withdrawing groups. acs.org Another study reported the deoxygenation of para-substituted pyridine N-oxides using a rhenium-based photocatalyst. nih.gov The tolerance of these methods for halogen substituents suggests their utility for the deoxygenation of this compound.

Mechanistic Studies of Deoxygenation

The mechanisms of deoxygenation reactions of pyridine N-oxides often involve electron transfer processes and the formation of radical intermediates. In photoredox catalysis, the reaction is typically initiated by the photo-excited catalyst, which can either oxidize or reduce the pyridine N-oxide.

In many photoredox deoxygenation processes, the reaction starts with a single-electron transfer to the pyridine N-oxide, forming a radical anion. This intermediate can then undergo further reactions to lose the oxygen atom. Mechanistic studies, including the use of radical traps and computational analysis, have provided evidence for the formation of key radical intermediates during the deoxygenation process. acs.org The specific pathway can be influenced by the reaction conditions, including the choice of photocatalyst, solvent, and any additives present. For halo-substituted pyridine N-oxides, the stability of the potential radical intermediates and the electronic effects of the halogen will play a role in the reaction mechanism and efficiency.

Halogen Reactivity: Cross-Coupling and Functionalization at the Bromine Center

The bromine atom at the C4 position of this compound is a key site for various cross-coupling and functionalization reactions, enabling the synthesis of a diverse range of substituted pyridine derivatives.

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized organometallic reagents. nih.gov In this context, pyridine N-oxides can be selectively arylated at the C2 position using aryl halides as coupling partners. rsc.org This transformation is significant as it provides a direct route to 2-arylpyridines, which are important structural motifs in pharmaceuticals and functional materials, without the need for often unstable 2-pyridyl organometallic reagents. nih.gov

The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of a phosphine (B1218219) ligand like tri-tert-butylphosphine (B79228) (PtBu₃). berkeley.edu The N-oxide group plays a crucial role in directing the C-H activation to the ortho position of the pyridine ring. rsc.orgnih.gov While the direct arylation of pyridine N-oxides with various aryl halides has been documented, the specific use of halopyridines, such as this compound, as the arylating agent in these reactions is a more specialized application.

In a related context, palladium-catalyzed direct C-H arylation of pyridine N-oxides has been successfully achieved with potassium (hetero)aryltrifluoroborates as the coupling partners in a ligand-free system. rsc.orgrsc.org This method demonstrates broad substrate scope and provides moderate to high yields of the desired 2-arylpyridine N-oxides with high regioselectivity. rsc.orgrsc.org The reaction is typically catalyzed by Pd(OAc)₂ in the presence of an oxidant like silver(I) oxide (Ag₂O) and an additive such as tetrabutylammonium (B224687) iodide (TBAI). rsc.org

Table 1: Optimization of Direct C-H Arylation of Pyridine N-oxide with Potassium Phenyltrifluoroborate rsc.orgThis table is based on data from the arylation of a model pyridine N-oxide and is illustrative of the conditions often employed in such reactions.

| Entry | Catalyst (mol%) | Oxidant (equiv) | Additive (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | Ag₂O (2.0) | TBAI (20) | 1,4-Dioxane (B91453) | 90 | No Reaction |

| 2 | Pd(OAc)₂ (10) | Ag₂O (2.0) | TBAI (20) | 1,4-Dioxane | 90 | 92 |

| 3 | Pd(OAc)₂ (10) | None | TBAI (20) | 1,4-Dioxane | 90 | No Reaction |

| 4 | Pd(OAc)₂ (10) | Ag₂O (2.0) | None | 1,4-Dioxane | 90 | 78 |

| 5 | PdCl₂ (10) | Ag₂O (2.0) | TBAI (20) | 1,4-Dioxane | 90 | 75 |

| 6 | Pd(TFA)₂ (10) | Ag₂O (2.0) | TBAI (20) | 1,4-Dioxane | 90 | 81 |

The mechanism of palladium-catalyzed direct C-H arylation of pyridine N-oxides is complex and has been the subject of detailed investigation. While initially proposed to proceed through the reaction of a phosphine-ligated arylpalladium acetate complex directly with the pyridine N-oxide, recent studies suggest a more intricate pathway. nih.govberkeley.edu

Evidence points towards a cooperative catalysis mechanism involving two distinct palladium centers. nih.govberkeley.edu It is proposed that a cyclometalated palladium acetate complex, formed from the decomposition of the initial arylpalladium species, is the active catalyst that reacts with the pyridine N-oxide to cleave the C-H bond. nih.govberkeley.edu The resulting heteroarylpalladium complex then transfers the heteroaryl group to the original arylpalladium complex, from which the C-C bond formation and reductive elimination occur. berkeley.edu

Key mechanistic insights include:

Rate-Determining Step: The C-H bond cleavage is considered the rate-determining step of the reaction. berkeley.eduresearchgate.net

Redox Cycle: The catalytic cycle involves the oxidation of Pd(0) to a Pd(II) species upon reaction with the aryl halide, followed by a transmetalation-like step with the C-H activated pyridine N-oxide, and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. rsc.orglibretexts.org In some cases, a Pd(II)/Pd(IV) cycle is proposed, particularly when diaryliodonium salts are used as arylating agents. nih.gov

Role of the N-oxide: The N-oxide group is crucial for directing the regioselectivity of the arylation to the C2 position. nih.gov

Substrate Dependence: The scope of the reaction is broad, tolerating a variety of functional groups on both the pyridine N-oxide and the arylating agent. rsc.orgrsc.orgresearchgate.net

Side Reactions: While highly regioselective, side reactions can occur. For instance, in some Suzuki-Miyaura reactions involving pyridines, homocoupling of the pyridine substrate and the formation of byproducts like dimethylaminopyridine have been observed. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org

Bromo-substituted pyridine derivatives, including those with an N-oxide functionality, are excellent substrates for Suzuki-Miyaura reactions. researchgate.netnih.gov The bromine atom at the C4 position of this compound provides a reactive handle for coupling with various aryl and heteroaryl boronic acids. This allows for the introduction of a wide range of substituents at this position, leading to the synthesis of diverse 4-aryl-2-methylpyridine 1-oxides.

The general applicability of the Suzuki-Miyaura reaction to bromo-pyridines is well-established. For example, a series of novel pyridine derivatives were synthesized in moderate to good yields via the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with several arylboronic acids. nih.govresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium phosphate (B84403) (K₃PO₄), in a solvent mixture such as 1,4-dioxane and water. nih.gov

The reaction conditions for Suzuki-Miyaura couplings can be optimized for specific substrates. Factors such as the choice of catalyst, base, solvent, and temperature can significantly influence the reaction efficiency and yield. researchgate.netrsc.org Ligand-free palladium-catalyzed Suzuki reactions have also been developed, offering a more practical and efficient protocol for the synthesis of heterobiaryls under aqueous and aerobic conditions. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling with Bromo-pyridines nih.govThis table is based on data from the coupling of a related bromo-pyridine derivative and illustrates the potential for similar reactions with this compound.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 75 |

| 2 | 4-Methylphenylboronic acid | 5-(4-methylphenyl)-2-methylpyridin-3-amine | 80 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 82 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |

Methyl Group Reactivity: Side Chain Functionalization

The methyl group at the C2 position of this compound is also a site for various chemical transformations, allowing for further functionalization of the molecule.

The methyl group of 2-methylpyridine (B31789) N-oxides can be oxidized to a hydroxymethyl or a carboxylic acid group, which can then be further derivatized. For instance, the oxidation of 4-methylpyridine (B42270) has been studied using modified vanadium oxide catalysts to produce pyridine-4-carbaldehyde and isonicotinic acid. researchgate.net While this example pertains to 4-methylpyridine, similar oxidative transformations can be envisioned for the methyl group of this compound.

A particularly useful reaction is the Boekelheide rearrangement, where 2-methylpyridine N-oxides react with acetic anhydride (B1165640) or trifluoroacetic anhydride to yield 2-(hydroxymethyl)pyridines. nih.govacs.org These hydroxymethyl derivatives are valuable intermediates for synthesizing chelating ligands and other complex molecules. nih.gov

Furthermore, a copper-catalyzed tandem oxidative coupling-rearrangement reaction has been developed to synthesize 2-pyridinemethyl ester derivatives from 2-alkylheterocycle N-oxides and aldehydes. nih.gov This method involves an initial oxidative esterification followed by an O-atom transfer from the resulting Boekelheide intermediate. nih.gov This reaction provides an efficient route to functionalized heterocycles.

Beyond oxidation and esterification, the methyl group of 2-methylpyridine N-oxides can participate in other transformations. The acidity of the methyl protons is increased by the electron-withdrawing nature of the pyridine N-oxide ring, making it susceptible to deprotonation and subsequent reaction with electrophiles. This allows for the introduction of various substituents at the methyl position.

While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity patterns of 2-methylpyridine N-oxides suggest that transformations such as condensation reactions with aldehydes and ketones, and halogenation of the methyl group, are plausible synthetic routes for further derivatization.

Rearrangement Reactions

The N-O bond in pyridine N-oxides is relatively weak and susceptible to cleavage and rearrangement under thermal or chemical activation. These reactions provide powerful methods for the functionalization of the pyridine ring and its substituents.

The Polonovski reaction, first reported in 1927, describes the rearrangement of tertiary amine N-oxides upon treatment with an acylating agent, typically acetic anhydride or acetyl chloride. chinesechemsoc.org In the context of pyridine N-oxides, this reaction generally proceeds through the initial acylation of the N-oxide oxygen atom. This activation facilitates nucleophilic attack on the pyridine ring.

For pyridine N-oxides lacking a 2-alkyl substituent, the reaction with acetic anhydride typically yields 2-acetoxypyridine, which upon hydrolysis gives 2-pyridone. acs.org The mechanism involves activation of the N-oxide by acetic anhydride, followed by nucleophilic attack of an acetate ion at the 2-position, and subsequent elimination to rearomatize the ring. acs.orgwur.nl

However, for 2-alkylpyridine N-oxides such as this compound, a variant of this reaction known as the Boekelheide reaction occurs. chemrxiv.orgchinesechemsoc.org In this case, instead of substitution on the ring, the reaction leads to the functionalization of the alkyl side chain. The mechanism involves the formation of an anhydrobase intermediate, which then undergoes a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement to yield a 2-acetoxymethylpyridine derivative. chemrxiv.orgresearchgate.net This reaction is a highly effective method for introducing functionality to the methyl group at the 2-position. The reaction can be carried out with acetic anhydride, often requiring heat, or more mildly with trifluoroacetic anhydride (TFAA). chemrxiv.org

General Mechanism of the Boekelheide Reaction:

O-Acylation: The N-oxide oxygen attacks the anhydride (e.g., acetic anhydride) to form an O-acylpyridinium intermediate.

Deprotonation: A base, typically the acetate anion generated in the first step, deprotonates the α-carbon of the 2-methyl group to form a key methylene-dihydropyridine intermediate (an anhydrobase).

chemrxiv.orgchemrxiv.org-Sigmatropic Rearrangement: This intermediate undergoes a concerted, pericyclic chemrxiv.orgchemrxiv.org-sigmatropic rearrangement.

Product Formation: The rearrangement yields the 2-acetoxymethylpyridine product and regenerates the base.

While no specific study on this compound is available, the reaction of 2-picoline N-oxide (2-methylpyridine 1-oxide) with acetic anhydride is well-documented to produce 2-pyridinemethanol (B130429) acetate in high yield. chinesechemsoc.org The presence of the bromo substituent at the 4-position is not expected to alter the fundamental course of this rearrangement.

Beyond the Polonovski-type reactions, other rearrangements involving the N-O bond are known for amine oxides, although their applicability to this compound varies.

The Meisenheimer rearrangement is the thermal isomerization of certain tertiary amine N-oxides to form O-alkoxyamines. chinesechemsoc.orgnih.gov This reaction can proceed through two main pathways: a chinesechemsoc.orgchinesechemsoc.org-sigmatropic shift, which involves a radical mechanism, or a chemrxiv.orgchinesechemsoc.org-sigmatropic shift, which is a concerted pericyclic reaction. The chemrxiv.orgchinesechemsoc.org-shift is particularly common for N-allyl and N-benzyl amine oxides. wikipedia.org For a compound like this compound, which lacks an allylic or benzylic group attached to the nitrogen, a classical Meisenheimer rearrangement is not a primary reaction pathway.

The Cope elimination is another thermal reaction of amine oxides, which involves a syn-elimination to produce an alkene and a hydroxylamine. chinesechemsoc.org This reaction requires the presence of a hydrogen atom on the β-carbon of an alkyl group attached to the nitrogen. Since the nitrogen atom in this compound is part of the aromatic ring, this type of elimination is not applicable.

However, other sigmatropic rearrangements have been observed for specifically substituted pyridine N-oxides. For instance, 2-allyloxypyridine (B1265830) N-oxides undergo thermal rearrangement to yield both N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones via concerted chinesechemsoc.orgchemrxiv.org and chemrxiv.orgchemrxiv.org sigmatropic pathways, respectively. researchgate.netsemanticscholar.org This highlights that while the classic Meisenheimer and Cope rearrangements may not be directly relevant, the N-O unit can participate in various pericyclic reactions if a suitable substituent is present.

Skeletal Editing and Ring Transformations

More recently, pyridine N-oxides have emerged as powerful substrates for skeletal editing and ring transformation reactions, allowing for the fundamental alteration of the heterocyclic core.

A significant advancement in skeletal editing is the direct transformation of pyridines into benzenes via a nitrogen-to-carbon single atom swap. Research has shown that pyridine N-oxides can undergo this transformation when treated with a sulfoxide (B87167) (like dimethyl sulfoxide, DMSO) and a strong base (like LiHMDS). chinesechemsoc.orgchinesechemsoc.org This one-pot reaction effectively replaces the N-O unit of the pyridine N-oxide with a C-H unit derived from the sulfoxide, providing direct access to substituted benzene (B151609) derivatives. chinesechemsoc.orgchemrxiv.org

The proposed mechanism for this transformation is a multi-step process: chinesechemsoc.org

Nucleophilic Addition: A carbanion, generated from the deprotonation of the sulfoxide, acts as a nucleophile and adds to the 2-position of the pyridine N-oxide.

Ring Opening: The resulting intermediate undergoes ring-opening.

Intramolecular Cyclization: Subsequent deprotonation and intramolecular nucleophilic addition lead to a ring-closing step.

Aromatization: The final step involves the elimination of a nitrite (B80452) species (NO₂⁻) to yield the aromatic benzene product.

This methodology has been shown to be tolerant of various functional groups on the pyridine N-oxide ring, including halogens, ethers, and vinyl groups. chinesechemsoc.orgthieme-connect.com Although this compound has not been explicitly reported as a substrate in these studies, the successful application to other substituted pyridine N-oxides suggests its potential compatibility with this transformation.

| Pyridine N-Oxide Substrate | Sulfoxide Reagent | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxypyridine N-oxide | Methyl phenyl sulfoxide | LiHMDS | Anisole | 75 | chinesechemsoc.org |

| 4-Chloropyridine N-oxide | Methyl phenyl sulfoxide | LiHMDS | Chlorobenzene | 72 | chinesechemsoc.org |

| 4-(Trifluoromethyl)pyridine N-oxide | Methyl phenyl sulfoxide | LiHMDS | (Trifluoromethyl)benzene | 65 | chinesechemsoc.org |

| 3-Fluoropyridine N-oxide | Methyl phenyl sulfoxide | LiHMDS | Fluorobenzene | 61 | chinesechemsoc.org |

| 4-Phenylpyridine N-oxide | Dimethyl sulfoxide | LiHMDS | Biphenyl | 65 | chinesechemsoc.org |

| 4-Vinylpyridine N-oxide | Dimethyl sulfoxide | LiHMDS | Styrene | 60 | chinesechemsoc.org |

The transformation of heterocyclic rings often proceeds via mechanisms involving the addition of a nucleophile, followed by ring opening and subsequent ring closure to a new scaffold. This sequence is famously known as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org

In pyridine chemistry, the N-oxide group enhances the electrophilicity of the ring, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack. This initial addition can lead to dearomatization and, under certain conditions, cleavage of a ring bond. The resulting open-chain intermediate can then undergo intramolecular reactions, including cyclization, to form new ring systems.

The nitrogen-to-carbon single atom swap described previously is a prime example of a process that relies on an intramolecular nucleophilic addition and a ring opening/closing sequence. chinesechemsoc.orgresearchgate.net After the initial external nucleophilic attack by the sulfoxide-derived carbanion and subsequent ring opening, a new carbanion is formed which then undergoes an intramolecular nucleophilic addition to form a new ring, ultimately leading to the benzene product after elimination. chinesechemsoc.org

While the classic ANRORC reaction is often discussed in the context of replacing a ring atom with a component of the nucleophile (e.g., in the reaction of substituted pyrimidines with sodium amide), the underlying principles of nucleophilic addition leading to ring transformation are broadly applicable. wikipedia.org For this compound, its activated ring system makes it a potential candidate for such transformations when treated with potent nucleophiles, potentially leading to novel heterocyclic or carbocyclic structures.

Advanced Synthetic Applications and Derivatization Strategies for 4 Bromo 2 Methylpyridine 1 Oxide

Building Blocks for Complex Heterocyclic Architectures

The strategic positioning of reactive groups on the 4-Bromo-2-methylpyridine (B16423) 1-oxide ring makes it an ideal starting point for constructing intricate heterocyclic systems. The bromine at the 4-position is particularly amenable to cross-coupling reactions, while the N-oxide group can be retained for its electronic effects, used to direct further substitution, or removed to yield the corresponding pyridine (B92270) derivative.

Synthesis of Crown-Ester-Bipyridines and Viologens

While direct synthesis from the N-oxide is less common, its deoxygenated derivative, 4-bromo-2-methylpyridine, is a documented starting material for creating crown-ester-bipyridines and viologens. sigmaaldrich.comsigmaaldrich.cn The typical synthetic pathway involves the deoxygenation of 4-Bromo-2-methylpyridine 1-oxide to 4-bromo-2-methylpyridine, which then undergoes coupling reactions.

Viologens, which are 1,1′-disubstituted-4,4′-bipyridinium salts, are a prominent class of electrochromic materials. nih.gov Their synthesis often relies on the N-alkylation of 4,4′-bipyridine precursors. nih.gov The bipyridine core itself can be assembled through reductive coupling of pyridine precursors like 4-bromo-2-methylpyridine. Subsequent side-chain oxidation of the methyl groups and esterification can lead to the formation of complex bipyridine structures, including those incorporated into crown ethers. sigmaaldrich.comsigmaaldrich.cn

Preparation of Unsymmetrically Substituted Bipyridines

The synthesis of unsymmetrically substituted bipyridines and related arylpyridines is a cornerstone of medicinal chemistry and materials science, often accomplished via palladium-catalyzed cross-coupling reactions. This compound is an excellent precursor for these reactions, typically after deoxygenation to the more reactive 4-bromo-2-methylpyridine.

The Suzuki cross-coupling reaction is particularly effective for this purpose. For instance, 4-bromo-2-methylpyridine can be coupled with various arylboronic acids to produce 4-aryl-2-methylpyridines. researchgate.net Research has focused on optimizing these reaction conditions, exploring different bases and catalysts to improve yields and promote greener chemical processes. researchgate.netresearchgate.net A notable example is the synthesis of 2-methyl-4-phenylpyridine (B85350), where the combination of a palladium catalyst and a suitable base under microwave irradiation significantly enhances reaction efficiency. researchgate.netresearchgate.net

| Reactants | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-2-methylpyridine, Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane (B91453)/water (1:5) | 120 °C | 85% | researchgate.net |

| 4-bromo-2-methylpyridine, 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane/water (1:5) | 120 °C | - | researchgate.net |

Development of Diverse Pyridine Derivatives

The structural features of this compound allow for the development of a wide range of pyridine derivatives. The bromo group serves as a versatile handle for introducing various aryl, heteroaryl, or alkyl groups via cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. researchgate.net

Furthermore, the N-oxide functionality itself influences the reactivity of the pyridine ring. It can direct electrophilic substitution to specific positions or be used in reactions that modify the substituents already present. abertay.ac.uk The N-oxide can be removed at a desired stage of a synthetic sequence to yield the final pyridine target. This strategic retention and subsequent removal of the N-oxide group is a powerful tool in the multi-step synthesis of complex molecules. google.com The development of multicomponent reactions and [4+2] cycloaddition strategies has further expanded the toolbox for creating polysubstituted pyridines from various precursors. nih.gov

Precursors in Specialized Chemical Development

The derivatives accessible from this compound are often key intermediates in the synthesis of high-value chemical products.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Substituted pyridines are among the most prevalent heterocyclic motifs found in a vast number of pharmaceutical and agrochemical products. nih.gov The ability to selectively functionalize the pyridine ring is crucial for tuning the biological activity of these molecules.

This compound acts as a valuable intermediate by providing access to a library of 2,4-disubstituted pyridine derivatives. These structures serve as scaffolds for building more complex molecules with potential therapeutic or agricultural applications. researchgate.net For example, patent literature describes the preparation of various pyridine derivatives from N-oxide precursors for use in developing new pharmaceutical agents. google.com The synthesis of novel dicyanopyridines with demonstrated in-vitro anticancer activity highlights the importance of pyridine-based structures in drug discovery. researchgate.net

Role in Catalysis and Materials Science

Beyond its role as a synthetic intermediate, the pyridine N-oxide scaffold itself is integral to the development of functional molecules in catalysis and materials science.

Recent research has seen the emergence of chiral 4-aryl-pyridine-N-oxides (ArPNOs) as a new class of highly effective nucleophilic organocatalysts. acs.org These catalysts are designed for asymmetric acyl transfer reactions, including dynamic kinetic resolutions. The N-oxide group is essential for their catalytic activity and ability to induce chirality. acs.org While synthesis of these catalysts often starts from other precursors like 3-bromo-4-nitro-pyridine-N-oxide, the core structure of this compound makes it a highly relevant and potential starting material for developing new and diverse ArPNO catalysts.

In materials science, this compound is a precursor to bipyridine and viologen-based systems. sigmaaldrich.comsigmaaldrich.cnmyskinrecipes.com Viologens are widely used in electrochromic devices, such as smart windows and displays, due to their ability to change color reversibly upon electrochemical stimulus. nih.gov Bipyridine ligands, which can be synthesized from this precursor, are fundamental components in coordination chemistry, used to create metal-organic frameworks (MOFs) and other functional materials with unique electronic and photophysical properties. arkat-usa.org

As a Ligand in Metal Complexes

The N-oxide moiety of pyridine N-oxides is a potent Lewis base, capable of acting as an electron donor and coordinating to metal centers. nih.gov This allows these compounds to serve as ligands in the formation of metal complexes. While extensive studies on this compound specifically as a ligand are not widely documented, the coordination chemistry of its parent compound, 2-methylpyridine (B31789) N-oxide, provides significant insight into its potential.

Research has detailed the synthesis and characterization of a cobalt(II) complex, dibromidobis(2-methylpyridine N-oxide-κO)cobalt(II), [CoBr₂(C₆H₇NO)₂]. researchgate.netnih.gov This complex is formed through the reaction of CoBr₂ with 2-methylpyridine N-oxide in n-butanol. researchgate.netnih.gov In the resulting structure, the cobalt(II) cation is tetrahedrally coordinated by two bromide anions and two oxygen atoms from the 2-methylpyridine N-oxide ligands. researchgate.netnih.gov The crystal structure reveals discrete tetrahedral complexes linked by weak C–H⋯Br hydrogen bonds. researchgate.net The formation of such well-defined complexes demonstrates the capability of the 2-methylpyridine N-oxide scaffold to act as a robust O-donor ligand, a property that is expected to be retained by the 4-bromo derivative.

Further studies have also revealed the formation of dinuclear complexes, such as [Co₂Br₄(C₆H₇NO)₄]·C₄H₁₀O, where the 2-methylpyridine N-oxide ligands act in both a terminal and a bridging fashion, linking two cobalt centers. nih.gov This highlights the versatility of this ligand scaffold in creating diverse coordination architectures.

Table 1: Structural Details of a Representative Metal Complex with 2-Methylpyridine N-oxide Ligand

| Feature | Description | Reference |

|---|---|---|

| Complex Name | dibromidobis(2-methylpyridine N-oxide-κO)cobalt(II) | researchgate.net |

| Formula | [CoBr₂(C₆H₇NO)₂] | researchgate.netnih.gov |

| Metal Center | Cobalt(II) | researchgate.net |

| Coordination Geometry | Tetrahedral | researchgate.netnih.gov |

| Ligands | 2 x Bromide anions, 2 x 2-methylpyridine N-oxide | researchgate.net |

| Bonding | Co(II) is coordinated by two Br⁻ anions and two O atoms from the N-oxide ligands. | researchgate.net |

As an Oxidant in Metal-Catalyzed Reactions

Pyridine N-oxides are inherently oxidizing agents and can be deoxygenated in various chemical processes. wikipedia.org This property allows them to be used as stoichiometric oxidants in certain reactions. For instance, the oxygen atom can be transferred to a substrate, with the reaction often being driven by the formation of the more stable pyridine product. nih.gov In the context of metal-catalyzed reactions, a pyridine N-oxide could theoretically serve as the terminal oxidant, reoxidizing the metal catalyst to complete a catalytic cycle while being itself reduced to the corresponding pyridine. While this is a known reactive pathway for the general class of N-oxides, specific, documented examples of this compound being employed as an oxidant in metal-catalyzed cycles are not prominent in surveyed literature.

Advanced Materials Development Based on Pyridine N-Oxide Scaffolds

The pyridine N-oxide group possesses a large dipole moment, making it an attractive component for advanced functional materials. cambridge.orgtaylorandfrancis.com This has led to the exploration of pyridine N-oxide scaffolds in fields such as nonlinear optics (NLO) and organic light-emitting diodes (OLEDs).

Researchers have incorporated pyridine N-oxide moieties as π-acceptors into polymeric systems to create materials with potential NLO applications. cambridge.org For example, polymers with pendant pyridine N-oxide imine chromophores have been synthesized and investigated. Although mesomorphism (liquid crystallinity) was not observed in some specific acrylate (B77674) and polyester (B1180765) backbones, the polymers formed clear, transparent glasses with the N-oxide chromophore remaining intact. Such materials are considered for use as poled polymeric glasses in NLO devices. cambridge.org

Furthermore, the strong coordinating ability of the N-oxide function has been exploited in the development of luminescent materials for OLEDs. Europium complexes containing pyridine N-oxide as a ligand have been synthesized, which exhibit pure-red emission characteristic of the Eu(III) ion. The N-oxide ligand helps to encapsulate the metal ion, mitigating non-radiative decay pathways and enhancing luminescence efficiency, making them suitable for display technologies. taylorandfrancis.com

Derivatization via C-H Activation and Functionalization

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, and the pyridine N-oxide moiety can be used to direct and facilitate such transformations with high regioselectivity, particularly at the C2 position.

Regioselective C2-H Alkylation

A significant challenge in pyridine chemistry is the selective functionalization at the C2-position. The use of pyridine N-oxides provides a potent solution. A novel and highly selective method for the C2-H alkylation of pyridine N-oxides utilizes in-situ generated titanacyclopropanes (Kulinkovich reagents). organic-chemistry.orgacs.orgacs.org This reaction demonstrates excellent regioselectivity, preferentially functionalizing the C2-H bond over other positions. organic-chemistry.orgnih.gov

The method is tolerant of a wide array of functional groups and allows for the introduction of complex alkyl groups. organic-chemistry.org The proposed mechanism involves the preferential reaction of the titanacyclopropane with the pyridine N-oxide to form a six-membered titanacycle intermediate. organic-chemistry.orgacs.org This intermediate facilitates the alkylation at the C2 position. The versatility of this method has been demonstrated in the late-stage diversification of drug molecules, highlighting its synthetic utility. organic-chemistry.orgnih.gov

Table 2: Regioselective C2-H Alkylation of Pyridine N-Oxides

| Reagent System | Key Features | Outcome | Reference |

|---|

Photo-catalyzed Ortho-Alkylation

Visible-light photocatalysis has emerged as a mild and efficient strategy for C-H functionalization. Pyridine N-oxides are excellent substrates for photocatalytic ortho-alkylation reactions. In these processes, the pyridine N-oxide can act as both a redox auxiliary and a radical acceptor. nih.gov

One notable method involves the reaction of pyridine N-oxides with alkenes, which results in the incorporation of benzyl (B1604629) and secondary alkyl groups at the ortho-position, accompanied by the cleavage of the alkene's carbon-carbon double bond. nih.govresearchgate.net Another approach utilizes alkynes as the alkylating agent under photocatalytic conditions to yield α-(2-pyridinyl) benzyl amides or ketones. nih.gov These reactions are often performed under metal-free conditions and can be switched between alkylation and acylation by simply changing from anaerobic to aerobic conditions. acs.org

Expanding Substrate Scope for Broader Synthetic Utility

The synthetic value of this compound is significantly enhanced by the presence of two distinct and orthogonally reactive functional handles: the C4-bromo group and the C2-position activated by the N-oxide. This dual reactivity allows for the expansion of the substrate scope and the generation of a diverse library of polysubstituted pyridines.

The bromo group at the C4 position is a prime site for transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to introduce a wide variety of aryl or vinyl substituents at this position by reacting the compound with different boronic acids. researchgate.netresearchgate.net

Concurrently, the C-H functionalization strategies discussed previously (Sections 5.4.1 and 5.4.2) allow for selective alkylation at the C2 position. organic-chemistry.orgnih.gov By combining these two approaches—C4 cross-coupling and C2-H activation—it is possible to synthesize a broad range of 2,4-disubstituted pyridine derivatives from a single, readily accessible starting material. This strategic combination of functionalization methods greatly expands the synthetic utility of this compound, making it a valuable platform for creating complex molecules for applications in medicinal chemistry and materials science.

Spectroscopic Characterization and Analytical Methodologies in Research on 4 Bromo 2 Methylpyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural and mechanistic investigation of 4-bromo-2-methylpyridine (B16423) 1-oxide. Both ¹³C and ¹H NMR provide critical insights into the electronic environment of the molecule and the progress of reactions in which it participates.

¹³C Chemical Shift Analysis and Electronic Configuration Correlations

The ¹³C NMR spectrum of 4-bromo-2-methylpyridine 1-oxide offers a detailed picture of the electron distribution within the pyridine (B92270) ring. The formation of the N-oxide significantly alters the electronic configuration compared to the parent pyridine. The N-oxide group is a strong π-donor, which increases electron density at the ortho (C2, C6) and para (C4) positions, leading to an upfield shift of their ¹³C signals. Conversely, the meta (C3, C5) positions experience a downfield shift. cdnsciencepub.com

In this compound, the substituents—a methyl group at C2 and a bromine atom at C4—further modulate these chemical shifts. The methyl group is an electron-donating group, which would typically cause an upfield shift for the carbon it is attached to (C2). The bromine atom at the para position (C4) exerts both a -I (inductive) and +M (mesomeric) effect. However, in pyridine N-oxides, the resonance effect of the N-oxide group is dominant. The presence of the electron-withdrawing bromine atom at the para position is expected to deshield the C4 carbon to some extent compared to an unsubstituted pyridine N-oxide.

The interplay of the N-oxide functionality and the substituents results in a unique ¹³C NMR fingerprint for this compound. The predicted and observed chemical shifts are crucial for confirming the identity and purity of the compound. A comparison of the ¹³C chemical shifts for related pyridine N-oxides demonstrates these electronic effects. cdnsciencepub.comacs.org

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyridine N-Oxides

| Compound | C2 | C3 | C4 | C5 | C6 | Reference |

| Pyridine N-oxide | 138.5 | 125.3 | 125.5 | 125.3 | 138.5 | rsc.org |

| 2-Methylpyridine (B31789) N-oxide | 148.5 | 125.5 | 126.1 | 123.2 | 138.8 | rsc.org |

| 3-Bromopyridine N-oxide | 140.3 | 120.2 | 137.7 | 128.7 | 125.9 | rsc.org |

| 4-Methylpyridine (B42270) N-oxide | 138.0 | 126.6 | 138.4 | 126.6 | 138.0 | rsc.org |

Note: The data in this table is illustrative of general trends and may vary based on solvent and experimental conditions.

Application in Mechanistic Studies (e.g., ¹H NMR for Yield Determination)

¹H NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound and for determining the yield of products. For instance, in deoxygenation reactions that convert the pyridine N-oxide back to the corresponding pyridine, ¹H NMR can be used to quantify the conversion. nih.govrsc.org The distinct signals of the aromatic protons and the methyl group protons in the starting material and the product will have different chemical shifts, allowing for their integration and the calculation of the reaction yield.

For example, in a photocatalytic deoxygenation reaction, aliquots of the reaction mixture can be analyzed by ¹H NMR. By integrating the signals corresponding to a specific proton in the reactant (this compound) and the corresponding proton in the product (4-bromo-2-methylpyridine), the relative concentrations can be determined. This method provides a direct and non-destructive way to follow the reaction kinetics and determine the final yield without the need for extensive purification. nih.gov The yields of photocatalytic deoxygenation of various para-substituted pyridine N-oxides have been successfully determined using this technique. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions in this compound and is particularly useful for kinetic studies and for understanding how substituents affect the molecule's electronic properties.

Monitoring Reaction Kinetics

The electronic spectrum of this compound changes as it undergoes chemical reactions, such as nucleophilic aromatic substitution. This change in absorbance can be monitored over time to determine the reaction rate. For example, in the reaction of a 4-halopyridine N-oxide with a nucleophile, the UV-Vis spectrum of the starting material will differ from that of the product. By monitoring the decrease in the absorbance of the reactant or the increase in the absorbance of the product at a specific wavelength, the kinetics of the reaction can be determined. researchgate.net This approach has been used to study the nucleophilic substitution reactions of various substituted chlorobenzenes with pyridines, and similar principles can be applied to this compound. researchgate.net

Understanding Nucleophilicity and Substituent Effects

UV-Vis spectroscopy can provide insights into how the bromo and methyl substituents on the pyridine N-oxide ring influence its electronic structure and reactivity. The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the electronic nature of the substituents. nih.govacs.org By comparing the spectrum of this compound with that of other substituted pyridine N-oxides, the electronic effects of the bromo and methyl groups can be quantified. This information is valuable for understanding the nucleophilicity of the pyridine N-oxide and predicting its reactivity in various chemical transformations. The absorption maxima of pyridine N-oxides are influenced by the electronic properties of the substituents on the ring. researchgate.netrsc.org

Luminescence Quenching Experiments in Mechanistic Probes

While this compound itself may not be luminescent, it can act as a quencher in luminescence quenching experiments to probe reaction mechanisms. In photocatalytic reactions, for instance, an excited-state photocatalyst can be quenched by a substrate. By measuring the quenching of the photocatalyst's luminescence in the presence of varying concentrations of this compound, one can determine the quenching rate constant. This provides evidence for an interaction between the excited photocatalyst and the substrate, which is a key step in many photocatalytic cycles. acs.orgirost.ir Such studies have been instrumental in elucidating the mechanisms of photoinduced electron transfer reactions involving pyridine derivatives. researchgate.netosti.gov

Mass Spectrometry Techniques

Mass spectrometry stands as a cornerstone for the molecular analysis of this compound, providing precise mass information and structural details.

High-resolution mass spectrometry coupled with electrospray ionization (HRMS-ESI) is a powerful tool for the accurate mass determination and confirmation of intermediates in synthetic pathways leading to or involving this compound. ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts, which helps in preserving the molecular integrity of the analyte.

In the analysis of organic compounds, HRMS-ESI provides mass measurements with high accuracy, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of an ion. For this compound (C₆H₆BrNO), the expected monoisotopic mass of the protonated molecule [C₆H₇BrNO]⁺ would be calculated with high precision. This technique is invaluable for confirming the identity of the target compound and any intermediates formed during its synthesis, distinguishing it from other potential byproducts with similar nominal masses. researchgate.netresearchgate.net The formation of sodiated ions [M+Na]⁺ is also common in ESI-MS, which can provide additional confirmation of the molecular weight. researchgate.net

Table 1: Theoretical HRMS-ESI Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₆H₇BrNO⁺ | 187.9709 |

This table presents the theoretical exact masses for the protonated and sodiated adducts of this compound, which are critical for its identification via HRMS-ESI.

When coupled with mass spectrometry (GED/MS), the composition of the gas jet can be monitored simultaneously. This is particularly useful for ensuring the purity of the sample being analyzed and for studying mixtures or decomposition products. For a molecule like this compound, GED/MS could provide precise geometric parameters, such as the C-Br, C-N, N-O, and C-C bond lengths, as well as the bond angles that define the pyridine ring and the orientation of the methyl and bromo substituents. This experimental data is crucial for validating and refining theoretical models of the molecule's structure.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational frequencies include:

C-H stretching vibrations of the aromatic ring and the methyl group, typically appearing in the region of 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C and C=N stretching vibrations of the pyridine ring, which are expected in the 1400-1600 cm⁻¹ region.

N-O stretching vibration , a characteristic feature of pyridine N-oxides, which typically appears as a strong band in the 1200-1300 cm⁻¹ range.

C-Br stretching vibration , which would be found in the lower frequency "fingerprint" region, generally below 1000 cm⁻¹. docbrown.info

The unique pattern of these absorption bands in the IR spectrum serves as a molecular fingerprint, allowing for the confirmation of the compound's identity and the presence of the key functional groups. docbrown.infochemicalbook.com

Table 2: Expected IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |

| N-Oxide | N-O Stretching | 1200 - 1300 |

This table summarizes the key infrared absorption frequencies anticipated for the structural elucidation of this compound.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable for separating the compound from its precursors, such as 4-bromo-2-methylpyridine, and other potential impurities. chemicalbook.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve peak shape. mdpi.com Detection is commonly achieved using a UV detector, as the pyridine ring system absorbs UV light. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification and quantification. researchgate.net

Silica (B1680970) Gel Chromatography: For the purification of this compound on a preparative scale, silica gel column chromatography is a standard and effective method. The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel). Due to the polarity of the N-oxide group, this compound is expected to be more polar than its non-oxidized precursor, 4-bromo-2-methylpyridine. Therefore, a solvent system (eluent) of appropriate polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), would be used to achieve separation. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Table 3: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol with Formic Acid | Analysis, Purity Assessment |

This table outlines the common chromatographic methods, their components, and their primary applications in the context of this compound research.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into 4-Bromo-2-methylpyridine (B16423) 1-oxide and its direct precursor, 4-bromo-2-methylpyridine, has laid a foundational understanding of its synthesis and reactivity. The N-oxide is typically prepared via the oxidation of 4-bromo-2-methylpyridine. arkat-usa.org Common oxidizing agents for such transformations include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or solutions of hydrogen peroxide in acetic acid. arkat-usa.orgmasterorganicchemistry.com The precursor itself, 4-bromo-2-methylpyridine, is synthesized from 4-amino-2-methylpyridine (B29970) through a Sandmeyer-type reaction, using hydrogen bromide and sodium nitrite (B80452). researchgate.netchemicalbook.com

The primary contribution of research involving this scaffold has been in the realm of palladium-catalyzed cross-coupling reactions. While specific studies on the N-oxide are limited, extensive research on the precursor, 4-bromo-2-methylpyridine, demonstrates its utility. For instance, it undergoes efficient Suzuki-Miyaura coupling with various arylboronic acids. researchgate.netresearchgate.net In one optimized protocol, the reaction of 4-bromo-2-methylpyridine with phenylboronic acid using a Pd(dppf)Cl₂ catalyst and K₂CO₃ as a base in a 1,4-dioxane (B91453)/water solvent system under microwave irradiation afforded 2-methyl-4-phenylpyridine (B85350) in high yield. researchgate.net This highlights the C-4 bromine atom's reactivity as a versatile handle for creating new carbon-carbon bonds.

The N-oxide functionality significantly modulates the reactivity of the pyridine (B92270) ring. It acts as a strong electron-donating group through resonance while also activating the C-2 and C-6 positions towards nucleophilic attack by acting as an "internal Lewis acid" upon activation of the oxygen atom. arkat-usa.orgscripps.edu This dual nature makes pyridine N-oxides valuable synthetic intermediates, often exhibiting reactivity patterns distinct from their parent pyridines. researchgate.netsemanticscholar.org

Unresolved Challenges in the Chemistry of 4-Bromo-2-methylpyridine 1-oxide

Despite its potential, significant gaps remain in the documented chemistry of this compound. A primary challenge is the lack of comprehensive studies on its direct functionalization. While the Suzuki coupling of its precursor is well-established researchgate.net, there is a scarcity of published, detailed protocols for the cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) and Buchwald-Hartwig amination starting directly from the N-oxide. The presence of the N-oxide can complicate catalytic cycles, potentially leading to catalyst inhibition or alternative reaction pathways that are not yet fully understood for this specific substrate.

Another unresolved challenge is the regioselective functionalization of the ring at positions other than C-4. The N-oxide group is known to activate the C-2 and C-6 positions for nucleophilic attack or metallation. scripps.eduumich.edu However, achieving selective substitution at one of these positions while the other remains untouched, and in the presence of the C-4 bromo group, presents a significant chemoselectivity and regioselectivity challenge. Developing synthetic methods that can predictably target the C-2, C-3, C-5, or C-6 positions of this compound remains a difficult task. acs.org

Furthermore, the deoxygenation of the N-oxide following a desired synthetic transformation can sometimes be problematic, requiring conditions that may affect other functional groups on the molecule. While various deoxygenation methods exist, finding mild and selective conditions compatible with complex derivatives of this compound is an ongoing practical challenge. arkat-usa.org

Emerging Research Avenues and Potential for Novel Transformations

The field of photocatalysis offers a particularly exciting avenue for new reactions involving this compound. Recent advances have shown that pyridine N-oxides can participate in single-electron transfer (SET) processes under visible-light irradiation, generating reactive pyridine N-oxy radicals. nih.gov This opens the door to novel C-H functionalization reactions and cross-dehydrogenative couplings that are inaccessible through traditional thermal methods. Applying these photocatalytic strategies to this compound could enable the direct installation of alkyl, acyl, or other groups at the C-2 position, providing a powerful and environmentally friendly tool for diversification. researchgate.netnih.gov

There is also significant potential in leveraging the N-oxide for directed metallation. The use of modern lithium-based or magnesium-based reagents could allow for selective deprotonation at the C-6 position, ortho to the methyl group and meta to the N-oxide, a position not typically activated. umich.edu Trapping the resulting organometallic intermediate with various electrophiles would provide access to a new range of polysubstituted pyridine derivatives.

Finally, the development of novel cascade reactions starting from this compound is a promising area. A sequence involving, for example, a nucleophilic substitution at C-4 followed by a rearrangement or cyclization triggered by the N-oxide functionality could rapidly generate molecular complexity from a simple starting material. nih.gov

Interdisciplinary Perspectives and Broader Impact on Chemical Science

The broader impact of research into this compound lies in its potential application in medicinal chemistry and materials science. Substituted pyridine and pyridine N-oxide cores are privileged scaffolds found in numerous pharmaceuticals. medchemexpress.com Specifically, they are key components in many kinase inhibitors used in oncology. nih.gov The 4-bromo-2-methylpyridine scaffold could serve as a crucial starting point for the synthesis of novel inhibitors targeting kinases or other important protein families like bromodomains, which are epigenetic readers also implicated in cancer. nih.govnih.gov The ability to functionalize the ring at multiple positions would allow for the creation of diverse libraries of compounds for high-throughput screening.